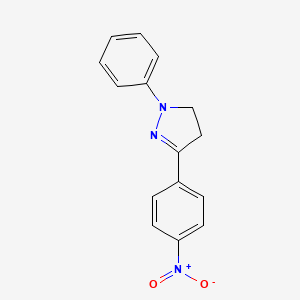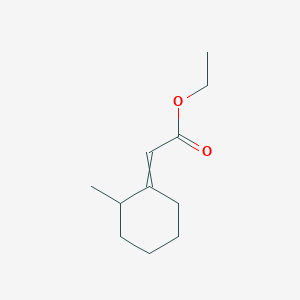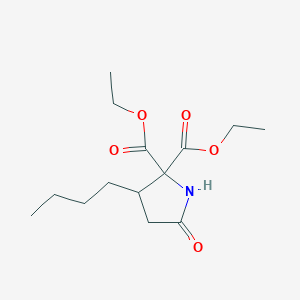
4-Aminobenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly significant in organic synthesis due to its ability to undergo various chemical reactions, making it a versatile intermediate in the preparation of azo dyes, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminobenzene-1-diazonium chloride typically involves the diazotization of 4-aminobenzene (aniline). The process is carried out by treating aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt. The reaction can be represented as follows:
C6H5NH2+HNO2+HCl→C6H5N2Cl+2H2O
Industrial Production Methods
In industrial settings, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain low temperatures and prevent the decomposition of the diazonium salt. The resulting this compound is often used immediately in subsequent reactions due to its instability.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form aniline or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using phenols or aromatic amines.
Reduction Reactions: Reducing agents such as sodium sulfite or hypophosphorous acid are used.
Major Products
Substitution Reactions: Halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Aniline and its derivatives.
Scientific Research Applications
4-Aminobenzene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Aminobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can participate in various electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new covalent bonds. This reactivity is harnessed in the synthesis of complex organic molecules.
Comparison with Similar Compounds
4-Aminobenzene-1-diazonium chloride is unique among diazonium salts due to its specific reactivity and applications. Similar compounds include:
Benzenediazonium chloride: Lacks the amino group, making it less versatile in certain reactions.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which affects its reactivity and applications.
2-Aminobenzene-1-diazonium chloride: The amino group is in a different position, leading to different reactivity patterns.
Properties
CAS No. |
10555-90-5 |
|---|---|
Molecular Formula |
C6H6ClN3 |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-aminobenzenediazonium;chloride |
InChI |
InChI=1S/C6H6N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,7H2;1H/q+1;/p-1 |
InChI Key |
JLLBHFPMIDLVRO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


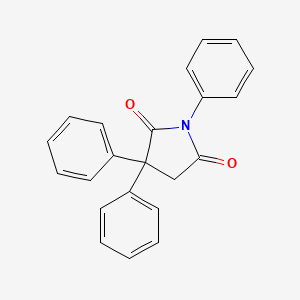
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
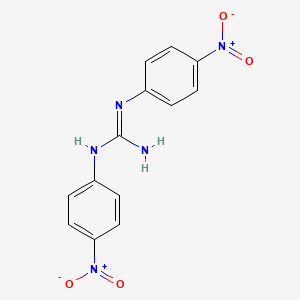
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
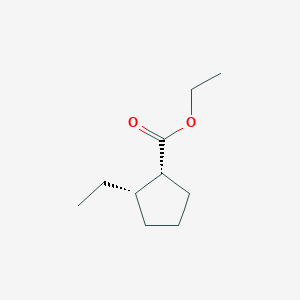
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)




![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
